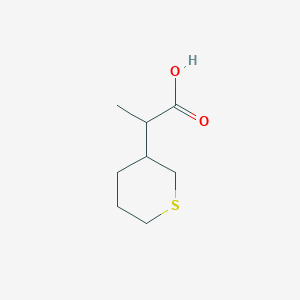2-(Thian-3-yl)propanoic acid
CAS No.:
Cat. No.: VC17633127
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14O2S |
|---|---|
| Molecular Weight | 174.26 g/mol |
| IUPAC Name | 2-(thian-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H14O2S/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10) |
| Standard InChI Key | LGSUFDYCUQIUGE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCSC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 2-(thian-3-yl)propanoic acid, with a molecular formula of and a molecular weight of 174.26 g/mol . The thiane ring adopts a chair conformation, with the sulfur atom occupying an axial or equatorial position depending on substituent effects. The propanoic acid side chain introduces a chiral center at the second carbon when synthesized in an enantiomerically pure form, as seen in its (2R) configuration .
Table 1: Key Structural and Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 174.26 g/mol | |
| SMILES Notation | ||
| InChI Key | LGSUFDYCUQIUGE-ULUSZKPHSA-N | |
| Chirality | (2R) configuration (if resolved) |
Stereochemical Considerations
Racemization risks during synthesis are mitigated by optimized hydrolysis conditions. For example, heating the ethyl ester precursor in 8:1 acetic acid/mineral acid at 50–118°C for 5–10 hours preserves enantiomeric purity (>97.7% S-enantiomer) . Competing elimination reactions, which generate α,β-unsaturated esters, are suppressed by maintaining temperatures below 60°C .
Synthesis and Reaction Pathways
Industrial-Scale Production
The synthesis involves two critical steps:
-
Alkylation of Thiane Derivatives: A tosylated thiane intermediate reacts with a propanoate ester in formamide or ethereal solvents at 41–60°C for 2–4 hours, achieving yields >80% .
-
Acid Hydrolysis: The ester intermediate undergoes hydrolysis in a homogeneous mixture of acetic acid and hydrochloric acid to prevent regioisomer formation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Tosylate, formamide, 41–60°C, 2–4 hrs | Ethyl 2-(thian-3-yl)propanoate |
| Hydrolysis | 8:1 AcOH/HCl, 50–118°C, 5–10 hrs | 2-(Thian-3-yl)propanoic acid |
Side Reactions and Mitigation
Elevated temperatures (>60°C) promote elimination, forming α,β-unsaturated esters. These byproducts undergo 1,4-addition with thiol nucleophiles, leading to racemization . Solvent selection (e.g., ethyl acetate over polar aprotic solvents) and controlled distillation during workup minimize these issues .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy:
Applications in Drug Discovery
Role in Sulfonamide Synthesis
2-(Thian-3-yl)propanoic acid serves as a precursor to 5,6-dihydro-(S)-4-(ethylamino)-(S)-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, a potent carbonic anhydrase inhibitor . The thiane ring enhances metabolic stability compared to aromatic analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume